molecular formula C14H7ClF3N3O2 B3042899 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 680216-51-7

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B3042899
CAS No.: 680216-51-7
M. Wt: 341.67 g/mol
InChI Key: JCXYXSXDCXQVDE-UHFFFAOYSA-N
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Description

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a 1,3,4-oxadiazole ring The presence of the trifluoromethoxy group adds to its unique chemical properties

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine, also known as CTEP, is the metabotropic glutamate receptor subtype mGluR 5 . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .

Mode of Action

CTEP acts as a selective allosteric antagonist of mGluR 5 . It binds to mGluR 5 with nanomolar affinity and shows over 1000 times selectivity over all other receptor targets tested . By binding to mGluR 5, CTEP inhibits the receptor’s activity, thereby modulating the effects of glutamate in the brain .

Biochemical Pathways

It is known that mglur 5 is involved in several important neural pathways, including those related to learning and memory, anxiety, and the perception of pain . By inhibiting mGluR 5, CTEP may affect these pathways, potentially leading to changes in these cognitive and sensory processes .

Pharmacokinetics

CTEP has been found to have a high oral bioavailability and a long duration of action . It lasts for up to 18 hours after a single dose, which gives it considerably improved properties over older mGluR 5 antagonists .

Result of Action

The molecular and cellular effects of CTEP’s action are still being researched. Studies have suggested that ctep might be useful in treating conditions associated with abnormal protein accumulation, such as parkinson’s disease . In vitro studies have shown that CTEP can reduce the accumulation of alpha-synuclein, a protein that forms aggregates in the brains of patients with Parkinson’s disease .

Action Environment

The action, efficacy, and stability of CTEP can be influenced by various environmental factors. For example, the presence of other drugs or substances that also bind to mGluR 5 could potentially affect CTEP’s efficacy . Additionally, factors such as pH and temperature could potentially affect CTEP’s stability and action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the cyclocondensation of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethoxyphenyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the oxadiazole ring and the trifluoromethoxy group distinguishes it from other similar compounds, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2/c15-11-7-8(5-6-19-11)12-20-21-13(22-12)9-3-1-2-4-10(9)23-14(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXYXSXDCXQVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=NC=C3)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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